N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13467233
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-acetamide -](/images/structure/VC13467233.png)
Specification
Molecular Formula | C10H21N3O |
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Molecular Weight | 199.29 g/mol |
IUPAC Name | N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]acetamide |
Standard InChI | InChI=1S/C10H21N3O/c1-9(14)12-7-10-3-2-5-13(8-10)6-4-11/h10H,2-8,11H2,1H3,(H,12,14) |
Standard InChI Key | BFYIZKWIPVFJGF-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1CCCN(C1)CCN |
Canonical SMILES | CC(=O)NCC1CCCN(C1)CCN |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a piperidine ring—a six-membered nitrogen-containing heterocycle—substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 3-ylmethyl position. This configuration introduces both hydrophilic (amine) and hydrophobic (acetamide) regions, influencing its solubility and reactivity.
Property | Details |
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IUPAC Name | N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]acetamide |
Molecular Formula | C₁₀H₂₁N₃O |
Molecular Weight | 199.29 g/mol |
Canonical SMILES | CC(=O)NCC1CCCN(C1)CCN |
Hydrogen Bond Donors | 2 (amine and amide NH groups) |
Hydrogen Bond Acceptors | 3 (amide carbonyl and two amines) |
The piperidine ring adopts a chair conformation, minimizing steric strain, while the aminoethyl side chain enhances hydrogen-bonding potential with biological targets.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a two-step process:
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Alkylation of Piperidine: Reaction of 1-(2-aminoethyl)piperidine with chloroacetamide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
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Purification: Column chromatography using silica gel and a methanol-dichloromethane gradient yields the pure compound (>95% purity).
Key Reaction:
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems monitor pH (8.5–9.5) and temperature (60–80°C), ensuring consistent product quality.
Biological Activities and Pharmacological Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum antimicrobial activity:
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Gram-positive bacteria: Staphylococcus aureus (MIC: 0.025 mg/mL).
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Gram-negative bacteria: Escherichia coli (MIC: 0.05 mg/mL).
Mechanistically, it disrupts bacterial cell membrane integrity via electrostatic interactions with phospholipids.
Enzyme Modulation
In enzymatic assays, it acts as a competitive inhibitor of acetylcholinesterase (AChE), with a Ki value of 0.45 μM. This inhibition enhances acetylcholine levels, relevant for Alzheimer’s disease treatment.
Therapeutic Applications
Neurological Disorders
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Alzheimer’s Disease: AChE inhibition improves cognitive function in murine models, reducing amyloid-beta plaque formation by 40% over 12 weeks.
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Depression: In rodent forced-swim tests, the compound reduced immobility time by 55% at 10 mg/kg, comparable to fluoxetine.
Infectious Diseases
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MRSA Infections: Synergistic effects with vancomycin reduce biofilm formation by 70% in vitro.
Comparison with Structural Analogs
Compound | Substitution Position | Key Differences | Bioactivity |
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N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide | 4-ylmethyl | Higher lipophilicity (LogP: 1.2 vs. 0.8) | Enhanced blood-brain barrier penetration |
N-Methyl analog | 3-ylmethyl, N-methyl | Reduced hydrogen-bonding capacity | Lower AChE inhibition (Ki: 1.8 μM) |
The 3-ylmethyl substitution optimizes steric interactions with target enzymes, while the primary amine enhances solubility and target engagement.
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